Anthracene-1,6-disulfonic acid
Description
Anthracene-1,6-disulfonic acid is an aromatic sulfonic acid derivative of anthracene, featuring sulfonic acid groups (-SO₃H) at the 1 and 6 positions of its fused benzene ring system. Its molecular structure confers high water solubility due to the polar sulfonic groups, making it suitable for applications requiring aqueous-phase reactivity.
Properties
CAS No. |
61736-93-4 |
|---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
anthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H10O6S2/c15-21(16,17)12-5-4-9-8-13-10(6-11(9)7-12)2-1-3-14(13)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
InChI Key |
LMTWMOCWGFVODC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(=C3)S(=O)(=O)O)C=C2C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of anthracene-1,6-disulfonic acid typically involves the sulfonation of anthracene. This process can be carried out using concentrated sulfuric acid or oleum at elevated temperatures. The reaction conditions are crucial to ensure the selective sulfonation at the 1 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process involves the controlled addition of sulfuric acid to anthracene under specific temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Oxidation and Reduction
The compound participates in redox reactions due to its anthracene backbone:
-
Oxidation :
-
Reduction :
-
Sodium borohydride (NaBH₄) reduces quinone derivatives back to hydroquinone forms.
-
Electrophilic Substitution
The sulfonic acid groups deactivate the anthracene ring toward electrophilic attack, but reactions occur under controlled conditions:
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 8-Bromo-anthracene-1,6-disulfonic acid | 100°C, 2 hours |
| Nitration | HNO₃/H₂SO₄ | Nitrated derivatives | 50°C, 1 hour |
Substitution typically occurs at the 5th or 8th positions due to electron density distribution .
Photochemical Reactions
Anthracene-1,6-disulfonic acid exhibits phototoxicity under UV light (350 nm):
-
Generates ROS (e.g., - OH, ¹O₂) in the presence of NaCl/KCl via a heavy-atom effect .
-
Forms charge-transfer complexes with ascorbic acid at cationic interfaces, leading to radical intermediates (e.g., ascorbyl radicals) .
Mechanism :
-
Photoexcitation generates triplet-state anthracene.
-
Hydrogen abstraction from substrates forms semiquinone radicals.
Reaction Mechanisms
Scientific Research Applications
Anthracene-1,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in fluorescence studies due to its photophysical properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of organic semiconductors and as a component in redox flow batteries
Mechanism of Action
The mechanism of action of anthracene-1,6-disulfonic acid involves its interaction with various molecular targets. In redox reactions, it acts as an electron donor or acceptor, facilitating electron transfer processes. The sulfonic acid groups enhance its solubility and reactivity in aqueous environments, making it suitable for various applications .
Comparison with Similar Compounds
Structural Isomers: Anthracene-2,6-Disulfonic Acid (ADS)
Key Differences and Properties :
- Sulfonic Group Positions : ADS has sulfonic groups at the 2 and 6 positions, leading to distinct molecular packing and fluorescence properties compared to the 1,6 isomer.
- Solid-State Fluorescence : ADS salts with aliphatic amines exhibit tunable fluorescence quantum yields (up to 46.1%) depending on crystal packing. For example, ADS-n-heptylamine salts prevent π-π stacking of anthracene rings, enhancing fluorescence efficiency .
- Synthetic Flexibility : ADS forms seven crystal structures with amines, whereas anthracene itself has only one solid-state arrangement. This versatility is unreported for the 1,6 isomer, suggesting positional effects on supramolecular chemistry .
Data Table 1: Structural and Functional Comparison
*Estimated based on anthraquinone analogs; exact value requires experimental confirmation.
Naphthalene Disulfonic Acids
Degradation and Industrial Relevance :
- Biodegradability : Naphthalene-1,6- and 2,6-disulfonic acids are degraded by Moraxella sp., highlighting microbial pathways for environmental remediation. Anthracene derivatives, with larger aromatic systems, may exhibit slower degradation due to reduced bioavailability .
- Applications: Naphthalene disulfonic acids serve as precursors in dyes and surfactants. This compound derivatives (e.g., sodium salts with amino/bromo groups) likely share similar roles but with enhanced lightfastness from the extended π-system .
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